molecular formula C9H7ClO2 B3059355 2-Acetylbenzoyl chloride CAS No. 98588-64-8

2-Acetylbenzoyl chloride

Cat. No.: B3059355
CAS No.: 98588-64-8
M. Wt: 182.6 g/mol
InChI Key: LFAHDEVKBSAKEX-UHFFFAOYSA-N
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Description

2-Acetoxybenzoyl chloride (CAS No. 5538-51-2), also known as O-acetylsalicyloyl chloride, is an aromatic acid chloride with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol. It is characterized by an acetyloxy (-OAc) substituent at the ortho position of the benzoyl chloride core. This compound is primarily synthesized via chlorination of 2-acetoxybenzoic acid and serves as a critical intermediate in pharmaceutical manufacturing, notably for the antiparasitic drug nitazoxanide . Its reactivity as an acylating agent makes it valuable in organic synthesis, enabling the introduction of the 2-acetoxybenzoyl moiety into target molecules.

Properties

IUPAC Name

2-acetylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAHDEVKBSAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512776
Record name 2-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98588-64-8
Record name 2-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives. The reaction typically involves the use of acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetylbenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of active pharmaceutical ingredients (APIs) and drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-acetylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various functional groups such as hydroxyl, amino, and thiol groups. The pathways involved in these reactions are typically electrophilic aromatic substitution and nucleophilic acyl substitution .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-acetoxybenzoyl chloride with five analogous benzoyl chloride derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties References
2-Acetoxybenzoyl chloride C₉H₇ClO₃ 198.60 ortho-OAc Pharmaceutical intermediate (nitazoxanide synthesis)
Benzoyl chloride C₇H₅ClO 140.57 None Production of dyes, perfumes, and herbicides
2-Ethoxybenzoyl chloride C₉H₉ClO₂ 184.62 ortho-OEt Agrochemical intermediates
2-Aminobenzoyl chloride C₇H₆ClNO 155.58 ortho-NH₂ Peptide coupling, polymer synthesis
2-Ethylsulfanylbenzoyl chloride C₉H₉ClOS 200.68 ortho-SEt Specialty chemical synthesis (sulfur-mediated stability)
Benzyloxyacetyl chloride C₉H₉ClO₂ 184.62 Benzyloxy (-OCH₂C₆H₅) Acetylating agent in fine chemicals

Reactivity and Substituent Effects

  • Electron-Withdrawing Groups (EWG): The ortho-acetoxy group in 2-acetoxybenzoyl chloride is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon and increasing its reactivity in acylation reactions compared to unsubstituted benzoyl chloride .
  • Electron-Donating Groups (EDG): In contrast, 2-ethoxybenzoyl chloride (EDG: -OEt) exhibits reduced electrophilicity due to resonance donation, making it less reactive toward nucleophiles than 2-acetoxybenzoyl chloride .
  • Amino Group (-NH₂): 2-Aminobenzoyl chloride demonstrates dual reactivity: the -NH₂ group can participate in hydrogen bonding (enhancing solubility) or act as a directing group in electrophilic substitution reactions .

Biological Activity

2-Acetylbenzoyl chloride, a derivative of benzoyl chloride, is a chemical compound with notable biological activities that have been explored in various studies. This article provides an overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound (C9H7ClO2) features an acetyl group attached to a benzoyl chloride moiety. Its structure can be represented as follows:

Structure C9H7ClO2\text{Structure }\text{C}_9\text{H}_7\text{ClO}_2

This compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it useful in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Protein Modification : The acyl chloride group can react with amino acids in proteins, leading to modifications that may alter protein function.
  • DNA Interaction : Similar compounds have shown the ability to induce DNA damage, which could have implications in carcinogenicity and mutagenicity studies.

1. Cytotoxicity and Genotoxicity

Research indicates that derivatives of benzoyl chloride can exhibit cytotoxic effects. For instance, studies have shown that certain chlorinated aromatic compounds can induce DNA damage in bacterial models. While specific data on this compound is limited, related compounds have demonstrated similar activities:

CompoundCytotoxicityGenotoxicity
Benzoyl ChlorideYesYes
4-Chlorobenzoyl ChlorideYesYes
This compoundTBDTBD

2. Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified several chlorinated aromatic compounds as potential carcinogens based on their ability to induce tumors in animal models. While direct evidence for this compound is sparse, its structural similarity to known carcinogens raises concerns about its long-term exposure effects.

Case Study 1: Occupational Exposure Incidents

A recent case study highlighted an occupational poisoning incident involving chloroacetyl chloride, a compound structurally related to this compound. Workers exposed to high concentrations reported severe skin and respiratory issues, emphasizing the need for safety protocols when handling reactive chlorinated compounds .

Case Study 2: Synthesis and Application

In synthetic chemistry, this compound has been used as a reagent for acylation reactions. Its application in synthesizing biologically active compounds has been documented, showcasing its utility in drug development .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-acetylbenzoyl chloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use fume hoods to ensure adequate ventilation and minimize inhalation risks . In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . Store the compound in a cool, dry, locked cabinet away from moisture and incompatible substances like amines or alcohols .

Q. How is this compound typically synthesized, and what reagents are involved?

  • Methodological Answer : A common route involves reacting 2-acetylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is refluxed in an inert solvent (e.g., dichloromethane) at 40–60°C for 4–6 hours, followed by distillation to isolate the product. Monitoring via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) confirms completion .

Q. What are the primary reactivity profiles of this compound with nucleophiles?

  • Methodological Answer : The acyl chloride group reacts readily with amines to form amides (e.g., with ethylamine to yield N-ethyl-2-acetylbenzamide) and with alcohols to produce esters. Reactions are typically conducted in dry diethyl ether or THF at 0–5°C to control exothermicity. Workup involves aqueous extraction to remove HCl byproducts .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in amber glass bottles at 2–8°C. Moisture induces hydrolysis to 2-acetylbenzoic acid, detectable via TLC (Rf shift) or NMR (appearance of a broad –COOH peak at δ 10–12 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during amide coupling with this compound?

  • Methodological Answer : Competing hydrolysis can be suppressed by maintaining strict anhydrous conditions (molecular sieves, solvent distillation). Using a 1.2:1 molar ratio of amine to acyl chloride and adding triethylamine (as an HCl scavenger) improves yields. Kinetic studies via HPLC can track byproduct formation (e.g., benzoic acid derivatives) .

Q. What analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer : Combine GC-MS (to detect volatile impurities) and ¹H/¹³C NMR (to identify acetyl and carbonyl signals at δ 2.6 ppm and δ 170–175 ppm, respectively). Quantify residual acid via titration with 0.1M NaOH, using phenolphthalein as an indicator .

Q. What mechanistic insights explain the hydrolysis kinetics of this compound in aqueous environments?

  • Methodological Answer : Hydrolysis follows a two-step nucleophilic acyl substitution mechanism. The rate-determining step (formation of a tetrahedral intermediate) is pH-dependent: under acidic conditions, protonation of the carbonyl oxygen accelerates water attack. Rate constants can be determined using UV-Vis spectroscopy by tracking absorbance changes at 260 nm .

Q. How can conflicting safety data on glove permeability be resolved for this compound?

  • Methodological Answer : Perform permeation tests (ASTM F739 standard) with common glove materials (e.g., nitrile, neoprene) using a 70% ethanol solution of the compound. Measure breakthrough time and degradation rates; data from independent studies (e.g., Thermo Fisher) suggest nitrile gloves provide ≥8 hours of protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylbenzoyl chloride
Reactant of Route 2
2-Acetylbenzoyl chloride

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